molecular formula C9H13N3O B12000385 2-cyano-N'-cyclohexylideneacetohydrazide CAS No. 4974-50-9

2-cyano-N'-cyclohexylideneacetohydrazide

Cat. No.: B12000385
CAS No.: 4974-50-9
M. Wt: 179.22 g/mol
InChI Key: GCHAAJODJMDMDK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N’-cyclohexylideneacetohydrazide typically involves the reaction of cyanoacetic acid hydrazide with cyclohexanone. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the condensation reaction. The product is then purified through recrystallization from an appropriate solvent .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N’-cyclohexylideneacetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Condensation Reactions: Typically carried out in the presence of acid catalysts such as hydrochloric acid or sulfuric acid.

    Cyclization Reactions: Often require heating and the presence of a base such as sodium ethoxide.

    Substitution Reactions: Commonly involve nucleophiles such as amines or thiols.

Major Products Formed

Scientific Research Applications

2-Cyano-N’-cyclohexylideneacetohydrazide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to form bioactive heterocycles.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-cyano-N’-cyclohexylideneacetohydrazide involves its ability to act as a nucleophile and participate in various condensation and cyclization reactions. The cyano group and the hydrazide moiety play crucial roles in its reactivity. The compound can form stable intermediates that facilitate the formation of heterocyclic structures, which are often the active components in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-N’-cyclohexylideneacetohydrazide is unique due to the presence of both the cyano and cyclohexylidene groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile intermediate in the synthesis of complex heterocyclic compounds .

Properties

CAS No.

4974-50-9

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

2-cyano-N-(cyclohexylideneamino)acetamide

InChI

InChI=1S/C9H13N3O/c10-7-6-9(13)12-11-8-4-2-1-3-5-8/h1-6H2,(H,12,13)

InChI Key

GCHAAJODJMDMDK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NNC(=O)CC#N)CC1

Origin of Product

United States

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